molecular formula C22H25N3O3S2 B3296310 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 892857-42-0

4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3296310
CAS No.: 892857-42-0
M. Wt: 443.6 g/mol
InChI Key: XHKZNFKCIKBFKW-UHFFFAOYSA-N
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Description

4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and the sulfonylated azepane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the amide bond or the sulfonyl group.

    Substitution: The benzamide moiety may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepane-1-sulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzoxazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-2-16-8-7-9-19-20(16)23-22(29-19)24-21(26)17-10-12-18(13-11-17)30(27,28)25-14-5-3-4-6-15-25/h7-13H,2-6,14-15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKZNFKCIKBFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
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4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
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4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

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